molecular formula C10H10ClN3 B11739024 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile

2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B11739024
M. Wt: 207.66 g/mol
InChI Key: UWEOWBUTVRKGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is an organic compound that features a chloropyridine moiety and a dimethylamino group attached to a propenenitrile backbone. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.

    Formation of Propenenitrile Backbone: The propenenitrile backbone is introduced through a coupling reaction, often using reagents like acrylonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridine ring or the nitrile group.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Compounds with similar structures have shown potential as antimicrobial or anticancer agents.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its biological activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-3-yl)-3-(methylamino)prop-2-enenitrile: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-(6-Chloropyridin-3-yl)-3-(ethylamino)prop-2-enenitrile: Similar structure but with an ethylamino group.

Uniqueness

The presence of the dimethylamino group in 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile may confer unique properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3

InChI Key

UWEOWBUTVRKGGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C1=CN=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.